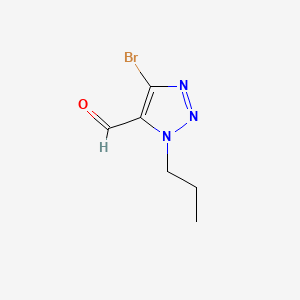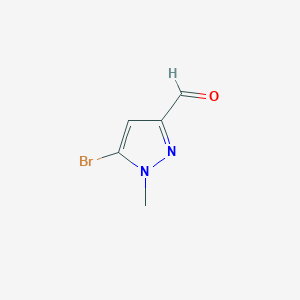![molecular formula C8H5Cl2NS B13565434 4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)
4,6-Dichloro-3-methylthieno[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-3-methylthieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H5Cl2NS. It is characterized by a thieno[2,3-b]pyridine core substituted with chlorine atoms at positions 4 and 6, and a methyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methylthieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride, followed by cyclization with ammonia or an amine to yield the thieno[2,3-b]pyridine core. Chlorination at positions 4 and 6 can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-3-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield 4-amino-6-chloro-3-methylthieno[2,3-b]pyridine, while oxidation can produce this compound sulfone .
Applications De Recherche Scientifique
4,6-Dichloro-3-methylthieno[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-3-methylthieno[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, or cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-2-methylthieno[2,3-b]pyridine
- 4,6-Dichloro-3-ethylthieno[2,3-b]pyridine
- 4,6-Dichloro-3-phenylthieno[2,3-b]pyridine
Uniqueness
4,6-Dichloro-3-methylthieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 6 enhances its reactivity in substitution reactions, while the methyl group at position 3 influences its electronic properties and interactions with biological targets .
Propriétés
Formule moléculaire |
C8H5Cl2NS |
|---|---|
Poids moléculaire |
218.10 g/mol |
Nom IUPAC |
4,6-dichloro-3-methylthieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-3-12-8-7(4)5(9)2-6(10)11-8/h2-3H,1H3 |
Clé InChI |
HQNROGMWBIZXSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C1C(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)








![{6-Azaspiro[2.5]octan-1-yl}methanamine](/img/structure/B13565401.png)


